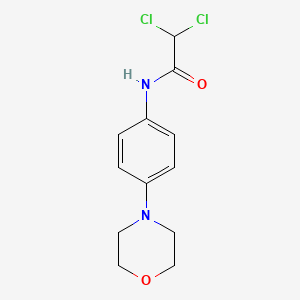

2,2-dichloro-N-(4-morpholinophenyl)acetamide

Description

2,2-Dichloro-N-(4-morpholinophenyl)acetamide is an acetamide derivative featuring a dichloroacetyl group and a 4-morpholinophenyl substituent. The morpholine group enhances solubility and may influence binding interactions, while the dichloroacetyl moiety contributes to steric and electronic properties.

Properties

IUPAC Name |

2,2-dichloro-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-11(14)12(17)15-9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11H,5-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTUBNFOGRQMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(4-morpholinophenyl)acetamide typically involves the reaction of 4-morpholinophenylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(4-morpholinophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Hydrolysis: The major products are the corresponding carboxylic acid and 4-morpholinophenylamine.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2,2-dichloro-N-(4-morpholinophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-morpholinophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The morpholine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the dichloroacetamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Key Compounds :

2,2-Dichloro-N-(4-methylphenylsulfonyl)acetamide ():

- Structure : Contains a sulfonyl group instead of morpholine.

- Bonding : Trans N-H and C=O configuration, forming chains via N-H⋯O hydrogen bonds along the a-axis .

- Relevance : Demonstrates how electron-withdrawing groups (e.g., sulfonyl) influence crystal packing and hydrogen bonding.

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide ():

- Structure : Methyl substituents on the phenyl ring.

- Bonding : Similar bond parameters to other dichloroacetamides, with N-H⋯O and C-H⋯O hydrogen bonds stabilizing molecular chains .

- Relevance : Highlights the role of alkyl substituents in modulating intermolecular interactions.

2-Chloro-N-(4-fluorophenyl)acetamide ():

- Structure : Single chlorine atom and fluorophenyl group.

- Bonding : Intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds .

- Relevance : Illustrates the impact of halogen substitution (Cl vs. F) on molecular conformation.

- Structure : 2,2-Dichloroacetamide with a nitro group and dihydroxypropyl chain.

- Bioactivity : Broad-spectrum antibiotic targeting bacterial ribosomes .

- Relevance : Demonstrates the importance of nitro and hydroxyl groups in antimicrobial activity.

Comparative Table :

Functional Group Influence

Morpholine vs. Sulfonyl/Methyl Groups :

- Dichloroacetyl vs.

Biological Activity

2,2-Dichloro-N-(4-morpholinophenyl)acetamide is a synthetic compound that serves as a vital intermediate in the development of novel antibiotics, specifically LZD-5 and LZD-6. These antibiotics are particularly significant in treating infections caused by antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12Cl2N2O2. Its structural components include a dichloroacetamide functional group bonded to a morpholinophenyl moiety. This unique structure contributes to its biological properties and effectiveness against resistant bacterial strains.

The primary biological activity of this compound is attributed to its role in inhibiting bacterial protein synthesis. The compound interacts with the bacterial ribosome, preventing the translation process essential for bacterial growth and replication. Specifically, derivatives synthesized from this compound have shown potent antibacterial activity by disrupting the function of ribosomal RNA .

| Mechanism | Description |

|---|---|

| Inhibition of Protein Synthesis | Binds to ribosomal sites, preventing translation. |

| Target Pathogens | Effective against MRSA and VRE. |

| Structural Modifications | Allows for enhanced efficacy against resistant strains. |

Synthesis Pathway

The synthesis of this compound involves several chemical reactions that are critical for obtaining high-purity compounds suitable for further applications. The process typically includes:

- Formation of the Dichloroacetamide Moiety : The initial step involves reacting appropriate chlorinated acetamides with morpholine derivatives.

- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.

- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity.

Biological Activity Studies

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, LZD-5 and LZD-6 have been shown to effectively inhibit protein synthesis in resistant bacterial strains .

Case Study: Efficacy Against Resistant Strains

A study conducted on the efficacy of LZD-5 against MRSA revealed that this compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses. The study highlighted the importance of structural modifications derived from this compound in enhancing antibacterial activity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound but differ in biological activity due to variations in their substituents.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,2-Dichloro-N-(phenyl)acetamide | C10H10Cl2N2O | Lacks morpholine; different antibacterial applications. |

| N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide | C10H9Cl3N3O3S | Contains sulfonamide group; exhibits distinct antibacterial properties. |

| N-(4-methylphenylsulfonyl)-2,2-dichloroacetamide | C11H12Cl3N3O3S | Similar sulfonamide structure; potential for varied biological activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.